While the provided abstracts do not specifically detail the synthesis of 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane, they offer insights into general synthetic approaches for related spirocyclic compounds. Functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can be achieved through various chemical transformations. [] This suggests that 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane could potentially be synthesized by incorporating a cyclopropyl group onto the carboxylic acid functionality. Further, [2+2] photocycloaddition reactions have been utilized to synthesize related azaspirocyclic structures, offering another potential route for synthesizing the compound. []
Although specific structural data for 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is not provided in the abstracts, computational analysis of similar spirocyclic diamines, like [3.2.2]-3-azabicyclic and [3.2.1]-3-aza-8-oxy-bicyclic scaffolds, has been performed. [] These analyses focused on conformational stability and rigidity, comparing the boat-like and chair-like conformations. This information highlights the importance of conformational analysis in understanding the structure-activity relationships of such compounds, including 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane.
While specific applications of 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane are not mentioned in the abstracts, its structural analogs, especially those containing the 7-oxa-2-azaspiro[3.5]nonane scaffold, have shown potential in drug discovery. [, ] For instance, research on related 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane scaffolds has led to the discovery of novel inhibitors of fatty acid amide hydrolase (FAAH). [] This suggests that 1-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane might hold similar potential as a scaffold for developing novel therapeutic agents.
Specifically, a related compound, N-{3-[(9S)-7-amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide, has been investigated for its interaction with BACE1 and BACE2 enzymes. [, ] These enzymes play a critical role in amyloid beta production, making them therapeutic targets for Alzheimer's disease.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9